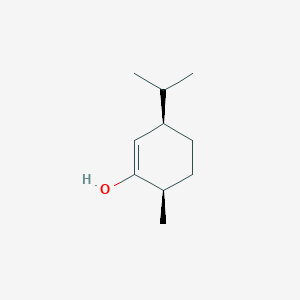
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with multiple methyl groups and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with an appropriate alkyne precursor under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic addition to the cyclohexanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using reagents like bromine or chlorine under UV light.
Major Products
Oxidation: Formation of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexanone.
Reduction: Formation of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylheptane)cyclohexan-1-ol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar branched structure but lacking functional groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: A cyclic peroxide with different reactivity.
1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-: A diene with a similar cyclohexane core but different functional groups.
Uniqueness
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, multiple methyl groups, and an alkyne functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
61076-02-6 |
|---|---|
Fórmula molecular |
C20H36O |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-1-(3,3,6-trimethylhept-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H36O/c1-16(2)9-10-17(3,4)12-14-20(21)15-18(5,6)11-13-19(20,7)8/h16,21H,9-11,13,15H2,1-8H3 |
Clave InChI |
REPSYKPVNAHLJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)(C)C#CC1(CC(CCC1(C)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




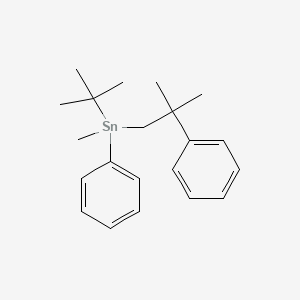
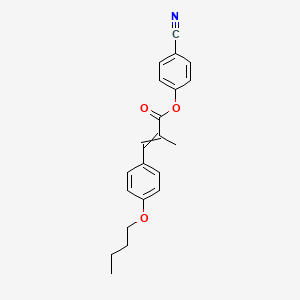

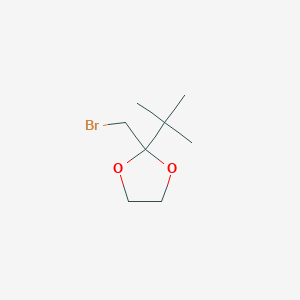
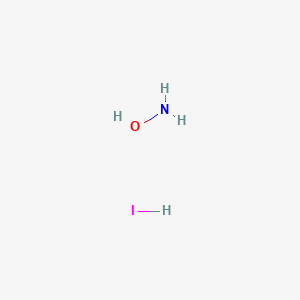
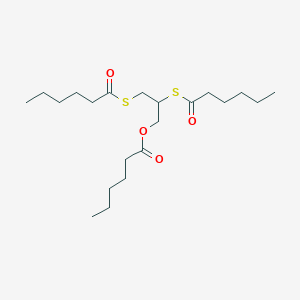


![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

